molecular formula C10H12 B1199621 4-Allyltoluene CAS No. 3333-13-9

4-Allyltoluene

Cat. No.: B1199621
CAS No.: 3333-13-9
M. Wt: 132.20 g/mol
InChI Key: WAEOXIOXMKNFLQ-UHFFFAOYSA-N
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Description

4-Allyltoluene, also known as 1-Allyl-4-methylbenzene, is an aromatic hydrocarbon with the molecular formula C10H12. It is a colorless to light yellow liquid with a distinct aromatic odor. This compound is of interest due to its unique chemical structure, which includes both an allyl group and a methyl group attached to a benzene ring.

Scientific Research Applications

4-Allyltoluene has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Allyltoluene can be synthesized through the coupling of allyl bromide with p-tolylboronic acid, catalyzed by palladium complexes with a tridentate PNO ligand . The reaction typically requires potassium carbonate as a base and is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound is produced using similar catalytic processes, often involving palladium catalysts. The reaction conditions are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Allyltoluene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products:

    Oxidation: 4-Allylbenzaldehyde, 4-Allylbenzoic acid.

    Reduction: 4-Propylbenzene.

    Substitution: Various substituted toluenes depending on the reagent used.

Comparison with Similar Compounds

    Allylbenzene: Similar in structure but lacks the methyl group on the benzene ring.

    4-Ethynyltoluene: Contains an ethynyl group instead of an allyl group.

    4-Ethyltoluene: Has an ethyl group instead of an allyl group.

Uniqueness: 4-Allyltoluene is unique due to the presence of both an allyl and a methyl group on the benzene ring, which imparts distinct chemical and physical properties. This combination allows for a variety of chemical transformations and applications that are not possible with its similar compounds.

Properties

IUPAC Name

1-methyl-4-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-3-4-10-7-5-9(2)6-8-10/h3,5-8H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEOXIOXMKNFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062983
Record name Benzene, 1-methyl-4-(2-propenyl)-
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Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3333-13-9
Record name 4-Allyltoluene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3333-13-9
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Record name 4-Isopropenyltoluene
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Record name 4-Allyltoluene
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73971
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Record name Benzene, 1-methyl-4-(2-propen-1-yl)-
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Record name Benzene, 1-methyl-4-(2-propenyl)-
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Record name p-allyltoluene
Source European Chemicals Agency (ECHA)
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Record name 4-ALLYLTOLUENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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